molecular formula C12H11NO3 B1664453 Ethyl 3-cyano-3-phenylpyruvate CAS No. 6362-63-6

Ethyl 3-cyano-3-phenylpyruvate

Cat. No. B1664453
CAS RN: 6362-63-6
M. Wt: 217.22 g/mol
InChI Key: YWNRATDDUSMBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyano-3-phenylpyruvate is a chemical compound with the molecular formula C12H11NO3 . It is also known by other names such as Ethyl 3-cyano-2-oxo-3-phenylpropanoate and Ethyl phenylcyanopyruvate . The molecular weight of this compound is 217.22 g/mol .


Synthesis Analysis

Ethyl 3-cyano-3-phenylpyruvate has been used in the preparation of 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile .


Molecular Structure Analysis

The linear formula of Ethyl 3-cyano-3-phenylpyruvate is C6H5CH(CN)C(O)CO2C2H5 . The IUPAC name is ethyl 3-cyano-2-oxo-3-phenylpropanoate . The InChI string and the Canonical SMILES string provide more detailed structural information .


Physical And Chemical Properties Analysis

Ethyl 3-cyano-3-phenylpyruvate is a solid substance . Its melting point is between 124-128 °C . It has a XLogP3-AA value of 1.9, indicating its partition coefficient between octanol and water . It has no hydrogen bond donor count and has three hydrogen bond acceptor count .

Scientific Research Applications

  • Photochemical Reactions in Alcoholic Solution Ethyl 3-cyano-3-phenylpyruvate has been studied in photochemical reactions involving cycloalkanones. The photochemical reaction of such compounds in methanol can result in the formation of ω-cyano esters and ω-formyl α,β-unsaturated nitriles (Tokuda, Watanabe, & Itoh, 1978).

  • Synthesis and Evaluation for Antioxidant and Anti-inflammatory Activities Ethyl 3-cyano-3-phenylpyruvate derivatives have been synthesized and evaluated for in vitro antioxidant and in vivo anti-inflammatory activities. Some compounds showed significant antioxidant activity, and their anti-inflammatory activity was comparable to standard drugs like diclofenac (Madhavi & Sreeramya, 2017).

  • Proton Magnetic Resonance Study The compound has been studied using proton magnetic resonance to understand its isomeric properties. This type of analysis is crucial in determining the structural and chemical properties of ethyl 3-cyano-3-phenylpyruvate (Giralt, López, & Álvarez, 1975).

  • Crystal Packing and Non-Hydrogen Bonding Interactions Ethyl 3-cyano-3-phenylpyruvate has been observed to exhibit unique crystal packing patterns in its structures, utilizing non-hydrogen bonding interactions like N⋯π and O⋯π interactions. This insight is valuable for understanding the molecular interactions and crystallography of such compounds (Zhang, Wu, & Zhang, 2011).

  • used in the synthesis of novel pyridine and pyridazine derivatives. Through a process involving alcoholysis followed by Knoevenagel condensation, ethyl 3-cyano-3-phenylpyruvate derivatives can be transformed into various heterocyclic compounds, which have potential applications in organic chemistry and drug synthesis (Abdelrazek, El‐Din, & Mekky, 2001).
  • Wittig–SNAr Reactions and Intermediate Formation Ethyl 3-cyano-3-phenylpyruvate is involved in Wittig–SNAr reactions, leading to the formation of various intermediates potentially useful as kinase inhibitors. The reaction process demonstrates high stereoselectivity and efficiency, highlighting the compound's role in advanced organic synthesis (Xu et al., 2015).

  • Nonlinear Optical and Photophysical Properties A study on chromophores involving ethyl 3-cyano-3-phenylpyruvate revealed insights into their nonlinear optical and photophysical properties. Such studies are pivotal in understanding the potential of these compounds in optical applications and materials science (Li et al., 2013).

  • Synthesis of Pyranopyrazoles Ethyl 3-cyano-3-phenylpyruvate has been used in the synthesis of pyranopyrazoles, demonstrating the compound's utility in creating diverse heterocyclic structures. This showcases its role in the field of medicinal chemistry and drug development (Babaie & Sheibani, 2011).

Safety And Hazards

Ethyl 3-cyano-3-phenylpyruvate is classified as harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .

properties

IUPAC Name

ethyl 3-cyano-2-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)11(14)10(8-13)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNRATDDUSMBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289332
Record name Ethyl β-cyano-α-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyano-3-phenylpyruvate

CAS RN

6362-63-6
Record name Ethyl β-cyano-α-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6362-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyruvic acid, cyanophenyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006362636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-cyano-3-phenylpyruvate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl β-cyano-α-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-cyano-3-phenylpyruvate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.222
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 117.1 g. (1.0 mol.) of phenylacetonitrile and 326 ml. (2.4 mol.) of ethyl oxalate was added to an ethanol solution of sodium ethoxide [prepared by dissolving 23.8 g. (1.08 g. -atom) of sodium in 500 ml. of absolute ethanol] and refluxed for two hours. After cooling, diluting with 2500 ml. of water and extracting with ether, the solution was acidified with acetic acid. The solid was removed by filtration and washed with water to give ethyl 3-cyano-3-phenylpyruvate, m.p. 127°-129°.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2.4 mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 117.1 g. (1.0m.) of phenylacetonitrile and 326 ml. (2.4m.) of ethyl oxalate is added to an ethanol solution of sodium ethoxide (prepared by dissolving 23.8 g., 1.08m. of sodium in 500 ml. of absolute ethanol) and refluxed two hours. After cooling, diluting with 2500 ml. of water and extracting with ether, the solution is acidified with acetic acid. The solid is removed and washed with water to give ethyl 3-cyano-3-phenylpyruvate, m.p. 127°-129° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Reaction of benzyl cyanide, sodium ethylate and diethyl oxalate according to the method described in Org. Synth. Coll. Vol. II (1943) 287 and Chem. Ber. 107 (1974) 2794-2795 in alcohol, acidification with conc. (37%) hydrochloric acid to pH 2 and subsequent recrystallization of the separated precipitate from ethanol yielded ethyl phenylcyanopyruvate in 90% yield as yellow crystals, melting point 127°-128°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-cyano-3-phenylpyruvate

Citations

For This Compound
4
Citations
EJ Urankar, JMJ Fréchet - Journal of Polymer Science Part A …, 1997 - Wiley Online Library
… However, the high sensitivity ethoxide afforded ethyl 3-cyano-3-phenylpyruvate (5) which was further elaborated to 6 by reaction … Synthesis of Ethyl 3-Cyano-3-phenylpyruvate (5) …
Number of citations: 12 onlinelibrary.wiley.com
J Weinstock, JE Blank, HJ Oh… - The Journal of Organic …, 1979 - ACS Publications
(16) From the X-ray structure of cembrene15 it is evident that the required carbon atoms for ring closure, ie, C-2 and C-11, are in the proper vicinity for bonding, but to achieve proper …
Number of citations: 35 pubs.acs.org
EJ Urankar - 1997 - search.proquest.com
… Reaction of benzyl cyanide with diethyl oxalate in the presence of sodium ethoxide afforded ethyl 3-cyano-3-phenylpyruvate (5) which was further elaborated to 6 by reaction with …
Number of citations: 2 search.proquest.com
PC Beaumont, RL Edwards… - Journal of the Chemical …, 1968 - pubs.rsc.org
… Ethyl 3-cyano-3-phenylpyruvate (43.4 g.) in dry dimethoxyethane (200 ml.), was added dropwise during 1.5 hr. to a stirred mixture of 3,4-dimethoxybenzonitrile (35.4 g.) and sodium …
Number of citations: 36 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.